
4-(Tert-butylamino)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylamino)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tert-butylamino group attached to the naphthalene ring at the fourth position and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylamino)naphthalen-1-ol can be achieved through several methods. One common approach involves the reaction of 1-iodonaphthalen-2-ol with 4-oxo-4H-chromene-3-carbaldehyde and tert-butyl isocyanide in dimethylformamide (DMF) under microwave irradiation at 150°C for 20 minutes . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation in industrial settings allows for efficient and rapid production of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)naphthalen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts is often employed.
Substitution: Diazonium salts are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
4-(tert-Butylamino)naphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(tert-butylamino)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit protein translation by binding to ribosomal subunits, thereby preventing the incorporation of amino acids into elongating peptide chains .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: A similar compound with a hydroxyl group at the first position but lacking the tert-butylamino group.
2-Naphthol: Another naphthol derivative with the hydroxyl group at the second position.
4-(tert-Butyl)naphthalen-1-ol: A compound with a tert-butyl group at the fourth position but lacking the amino group.
Uniqueness
4-(tert-Butylamino)naphthalen-1-ol is unique due to the presence of both the tert-butylamino group and the hydroxyl group on the naphthalene ring.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(tert-butylamino)naphthalen-1-ol |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)15-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,15-16H,1-3H3 |
InChI Key |
YZPHFECVIINFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


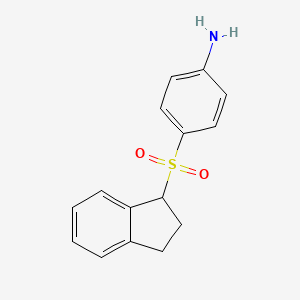
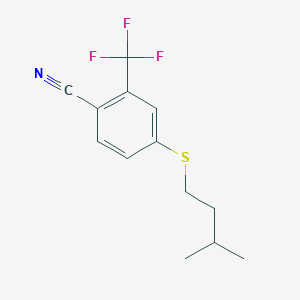



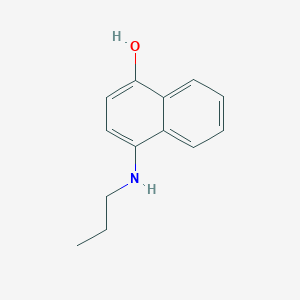


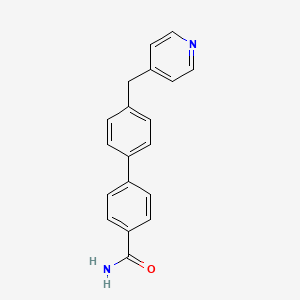



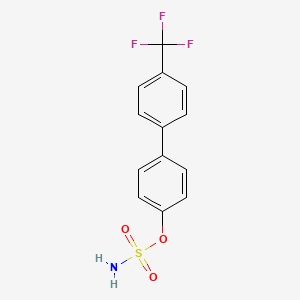
![4,10-dimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843822.png)
